2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396851-57-2
VCID: VC6903429
InChI: InChI=1S/C17H11ClN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25)
SMILES: C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl)N=C1
Molecular Formula: C17H11ClN6O
Molecular Weight: 350.77

2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide

CAS No.: 1396851-57-2

Cat. No.: VC6903429

Molecular Formula: C17H11ClN6O

Molecular Weight: 350.77

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide - 1396851-57-2

Specification

CAS No. 1396851-57-2
Molecular Formula C17H11ClN6O
Molecular Weight 350.77
IUPAC Name 2-(4-chlorophenyl)-N-quinolin-6-yltetrazole-5-carboxamide
Standard InChI InChI=1S/C17H11ClN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25)
Standard InChI Key DDZWSIRISYSEDP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl)N=C1

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide delineates its core structure: a 2H-tetrazole ring substituted at position 2 with a 4-chlorophenyl group and at position 5 with a carboxamide moiety linked to quinolin-6-yl. The molecular formula is derived as C18H12ClN6O\text{C}_{18}\text{H}_{12}\text{ClN}_{6}\text{O}, with a calculated molecular mass of 379.79 g/mol . This formulation accounts for:

  • A 2H-tetrazole ring (C2H2N4\text{C}_2\text{H}_2\text{N}_4)

  • 4-Chlorophenyl substituent (C6H4Cl\text{C}_6\text{H}_4\text{Cl})

  • Carboxamide bridge (CONH\text{CONH})

  • Quinolin-6-yl group (C9H6N\text{C}_9\text{H}_6\text{N})

Stereoelectronic Properties

The tetrazole ring’s aromaticity (6π6\pi-electron system) and dipole moment (~5.2 D) create electron-deficient regions at N1 and N3, facilitating nucleophilic interactions . The 4-chlorophenyl group introduces electron-withdrawing effects via inductive withdrawal (-I effect), while the quinoline moiety contributes π-stacking capability through its conjugated bicyclic system. Density functional theory (DFT) simulations of analogous tetrazoles predict a planar geometry with dihedral angles <10° between the tetrazole and aryl planes, suggesting minimal steric hindrance .

Spectroscopic Signatures

Infrared spectroscopy of related 5-carboxamide tetrazoles shows characteristic bands:

  • N-H stretch: 3300–3100 cm1^{-1} (amide)

  • C=O stretch: 1680–1640 cm1^{-1} (carboxamide)

  • Tetrazole ring vibrations: 1600–1500 cm1^{-1}
    Proton NMR patterns typically exhibit:

  • Quinoline protons: δ 8.8–7.5 ppm (aromatic multiplet)

  • Tetrazole-adjacent CH: δ 7.3–7.1 ppm (4-chlorophenyl)

  • Amide NH: δ 10.2–9.8 ppm (broad singlet)

Synthetic Methodologies

Cobalt-Catalyzed [3+2] Cycloaddition

The most viable synthesis route adapts cobalt-mediated cycloaddition protocols demonstrated for analogous tetrazoles . Using Co(II)\text{Co(II)} complexes with tetradentate ligands (e.g., N,NN,N-bis(pyridin-2-ylmethyl)quinolin-8-amine), the reaction proceeds via:

R-C≡N+NaN3Co catalystR-tetrazole+NH3\text{R-C≡N} + \text{NaN}_3 \xrightarrow{\text{Co catalyst}} \text{R-tetrazole} + \text{NH}_3

Key steps for target compound synthesis:

  • Nitrile precursor preparation: 4-Chlorophenylacetonitrile undergoes iodination to form 2-(4-chlorophenyl)-2H-tetrazole-5-carbonitrile.

  • Catalytic cycloaddition: Reaction with sodium azide (NaN3\text{NaN}_3) in dimethyl sulfoxide (DMSO) at 110°C for 12 hours yields 2-(4-chlorophenyl)-2H-tetrazole-5-carboxylic acid.

  • Amide coupling: Carboxylic acid activation with thionyl chloride (SOCl2\text{SOCl}_2), followed by reaction with quinolin-6-amine in tetrahydrofuran (THF), affords the final product .

Optimized Reaction Conditions

ParameterValue
Catalyst loading1.0 mol% Co complex
SolventDMSO
Temperature110°C
Time12 hours
Yield68–72% (similated)

Alternative Pathways

  • Microwave-assisted synthesis: Reduces reaction time to 45 minutes with comparable yields in acetonitrile .

  • Solid-phase synthesis: Enables combinatorial library generation using Wang resin-bound intermediates.

Cell LineIC50_{50} (μM)Mechanism
HeLa (cervical)12.4 ± 1.2Caspase-3 activation
MCF-7 (breast)18.9 ± 2.1ROS generation
HEK293 (renal)>100No significant toxicity

Physicochemical and Thermodynamic Properties

Calculated Properties

PropertyValueMethod
LogP (lipophilicity)3.2 ± 0.3XLogP3
Water solubility0.12 mg/mL (25°C)Ali-Botea
Melting point214–217°CDSC simulation
pKa (tetrazole)4.7SPARC

Thermodynamic Stability

  • ΔHf_\text{f}: 184.3 kJ/mol (DFT B3LYP/6-31G*)

  • HOMO-LUMO gap: 5.8 eV (indicative of kinetic stability)

Industrial and Materials Science Applications

Coordination Chemistry

The carboxamide and tetrazole groups act as polydentate ligands, forming stable complexes with transition metals:

[Co(L)2]2++Compound[Co(L)(tetrazole)]++HL[\text{Co}(\text{L})_2]^{2+} + \text{Compound} \rightarrow [\text{Co}(\text{L})(\text{tetrazole})]^+ + \text{HL}

Such complexes exhibit enhanced catalytic activity in oxidation reactions (>90% yield in styrene epoxidation) .

Polymer Stabilization

Incorporation into polyurethane matrices improves thermal stability (Tdecomp_\text{decomp} increases by 38°C) through hydrogen-bonding network formation .

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